![molecular formula C21H19N3O5 B5589898 2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives often involves complex reactions. For example, a synthesis route for benzo[f]isoindole-4,9-diones involves the reaction of bis(bromomethyl)-dimethoxynaphthalenes with primary amines, followed by oxidation to yield the desired diones (Claessens et al., 2008). Another method for synthesizing isoindoline-1,3-dione based mesogenic Schiff bases highlights the diversity of synthetic approaches and the influence of structure on thermal and mesomorphic properties (Dubey et al., 2018).
Molecular Structure Analysis
Structural analysis of isoindole-1,3-dione derivatives reveals a variety of molecular configurations. X-ray crystallography studies on similar compounds provide detailed insights into their crystalline structure and molecular geometry, indicating the influence of substituents on the overall molecular conformation (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives engage in a broad spectrum of chemical reactions, including cyclizations and substitutions, which can significantly alter their chemical and physical properties. The reactivity of these compounds often depends on their specific functional groups and the presence of other reactive species (Mor & Sindhu, 2019).
Physical Properties Analysis
The physical properties of isoindole-1,3-dione derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties can be tailored through molecular design and synthesis adjustments. Analytical techniques like DSC and POM provide valuable data on these aspects (Dubey et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding the potential applications of isoindole-1,3-dione derivatives. Studies on their reactions with various reagents, as well as their behavior under different conditions, shed light on their chemical versatility and potential as precursors in organic synthesis (Shabani et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-19(23-9-11-28-12-10-23)14-29-16-7-5-15(6-8-16)13-22-24-20(26)17-3-1-2-4-18(17)21(24)27/h1-8,13H,9-12,14H2/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZOSWJLEIMNMM-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.